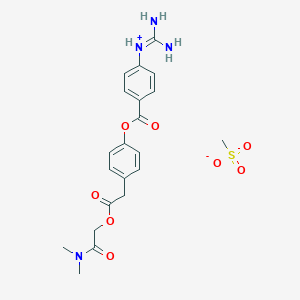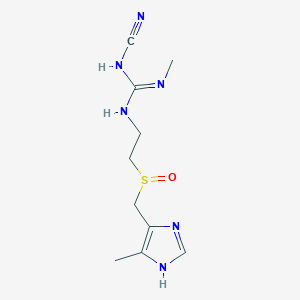
オメプラゾールN-オキシド
概要
説明
Omeprazole N-oxide is a derivative of omeprazole, a well-known proton pump inhibitor used to treat gastric acid-related disorders. Omeprazole N-oxide is characterized by the presence of an N-oxide functional group, which imparts unique chemical and pharmacological properties to the compound .
科学的研究の応用
Omeprazole N-oxide has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for other pharmacologically active compounds.
Biology: Studied for its effects on cellular processes and enzyme inhibition.
Medicine: Investigated for its potential therapeutic effects in treating gastric acid-related disorders and its role as a proton pump inhibitor.
Industry: Utilized in the development of new pharmaceuticals and as a standard in analytical chemistry for quality control
作用機序
オメプラゾールN-オキシドは、胃壁細胞のプロトンポンプとしても知られるH+/K+ ATPase酵素を阻害することによって効果を発揮します。この阻害により、胃酸の分泌が減少し、逆流性食道炎や消化性潰瘍などの症状が緩和されます。 N-オキシド基は化合物の安定性とバイオアベイラビリティを高め、治療作用をより効果的にします .
類似化合物:
オメプラゾール: 親化合物で、広くプロトンポンプ阻害剤として使用されています。
エソメプラゾール: オメプラゾールのS-エナンチオマーで、薬物動態が向上しています。
パンタプラゾール: 同様の作用機序を持つ別のプロトンポンプ阻害剤。
ランソプラゾール: ベンゾイミダゾール環上の置換パターンが異なるプロトンポンプ阻害剤。
オメプラゾールN-オキシドの独自性: オメプラゾールN-オキシドは、オメプラゾールと比較して安定性とバイオアベイラビリティが向上しているため、際立っています。 N-オキシド基の存在は、独自の化学反応性も付与し、研究と治療の両方の用途において貴重な化合物となっています .
生化学分析
Biochemical Properties
Omeprazole-N-oxide interacts with various enzymes and proteins within the body. It is primarily metabolized in the liver, with the two major plasma metabolites being the sulphone and hydroxyomeprazole . These interactions are crucial for the compound’s role in biochemical reactions.
Cellular Effects
Studies on Omeprazole, the parent compound, suggest that it can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism . It is reasonable to hypothesize that Omeprazole-N-oxide may have similar effects.
Molecular Mechanism
Omeprazole, from which Omeprazole-N-oxide is derived, acts as an antagonist at H+/K+ ATPases, inhibiting gastric acid secretion . It’s plausible that Omeprazole-N-oxide might exert its effects through similar molecular interactions.
Temporal Effects in Laboratory Settings
Studies on Omeprazole suggest that its effects can change over time . For instance, Omeprazole has been shown to induce genotoxicity and mutagenicity in treated cells over time .
Dosage Effects in Animal Models
Studies on Omeprazole suggest that its effects can vary with different dosages . For instance, Omeprazole has been shown to induce depressive-like behavior and working memory improvement at certain doses .
Metabolic Pathways
Omeprazole-N-oxide is involved in metabolic pathways primarily in the liver. Omeprazole, the parent compound, is metabolized by CYP2C19 to hydroxyomeprazole and partially metabolized by CYP3A4 to Omeprazole-N-oxide .
Transport and Distribution
Omeprazole, the parent compound, is known to be transported and distributed within cells and tissues .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of omeprazole N-oxide typically involves the oxidation of omeprazole. One common method is the use of hydrogen peroxide in the presence of a catalyst such as molybdophosphoric acid or ammonium molybdate. The reaction is carried out under mild conditions, ensuring high yield and safety .
Industrial Production Methods: For industrial production, the process is optimized to ensure scalability and environmental safety. The oxidation reaction is performed in a controlled environment, and the by-products are managed to minimize pollution. The use of catalysts like molybdophosphoric acid enhances the efficiency of the process, making it suitable for large-scale production .
化学反応の分析
反応の種類: オメプラゾールN-オキシドは、以下を含むさまざまな化学反応を受けます。
酸化: さらなる酸化によりスルホン誘導体の形成につながる可能性があります。
還元: 還元反応は、N-オキシド基を元のアミンに戻すことができます。
置換: 求核置換反応は、ベンゾイミダゾール環で起こる可能性があります。
一般的な試薬と条件:
酸化: 過酸化水素、モリブデンリン酸、モリブデン酸アンモニウム。
還元: 水素化ホウ素ナトリウム、触媒的水素化。
置換: アルキルハライド、塩基性条件下での求核剤。
主要な生成物:
酸化: オメプラゾールスルホン。
還元: オメプラゾール。
4. 科学研究への応用
オメプラゾールN-オキシドは、科学研究において幅広い用途があります。
化学: 有機合成における試薬として、および他の薬理活性化合物の前駆体として使用されます。
生物学: 細胞プロセスと酵素阻害に対する効果について研究されています。
医学: 胃酸関連障害の治療における潜在的な治療効果と、プロトンポンプ阻害剤としての役割について調査されています。
類似化合物との比較
Omeprazole: The parent compound, widely used as a proton pump inhibitor.
Esomeprazole: The S-enantiomer of omeprazole, with improved pharmacokinetic properties.
Pantoprazole: Another proton pump inhibitor with a similar mechanism of action.
Lansoprazole: A proton pump inhibitor with a different substitution pattern on the benzimidazole ring.
Uniqueness of Omeprazole N-oxide: Omeprazole N-oxide stands out due to its enhanced stability and bioavailability compared to omeprazole. The presence of the N-oxide group also imparts unique chemical reactivity, making it a valuable compound in both research and therapeutic applications .
特性
IUPAC Name |
6-methoxy-2-[(4-methoxy-3,5-dimethyl-1-oxidopyridin-1-ium-2-yl)methylsulfinyl]-1H-benzimidazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3O4S/c1-10-8-20(21)15(11(2)16(10)24-4)9-25(22)17-18-13-6-5-12(23-3)7-14(13)19-17/h5-8H,9H2,1-4H3,(H,18,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QZVDQETYNOBUPJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C[N+](=C(C(=C1OC)C)CS(=O)C2=NC3=C(N2)C=C(C=C3)OC)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
176219-04-8 | |
| Record name | Omeprazole-N-oxide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0176219048 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 176219-04-8 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | OMEPRAZOLE-N-OXIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/H3W21KSG6H | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-Propyl-1H-imidazo[4,5-c]quinolin-4-amine](/img/structure/B194708.png)




![8-chloro-11-(1-methylpiperidin-4-ylidene)-6,11-dihydro-5H-benzo[5,6]cyclohepta[1,2-b]pyridine](/img/structure/B194729.png)
![(2R)-4-benzyl-2-[(1R)-1-[3,5-bis(trifluoromethyl)phenyl]ethoxy]morpholin-3-one](/img/structure/B194743.png)




![4-(Acetylamino)-5-bromo-N-[2-(diethylamino)ethyl]-2-methoxybenzamide](/img/structure/B194764.png)


